
9,10-Dibromo-3,6-di-tert-butylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibromo-3,6-di-tert-butylphenanthrene is an organic compound with the molecular formula C22H24Br2 It is a derivative of phenanthrene, characterized by the presence of two bromine atoms at the 9 and 10 positions and two tert-butyl groups at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-3,6-di-tert-butylphenanthrene typically involves the bromination of 3,6-di-tert-butylphenanthrene. The reaction is carried out using bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective bromination at the 9 and 10 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenanthrene derivatives can be obtained.
Oxidation Products: Phenanthrenequinones are the primary products formed during oxidation reactions.
Aplicaciones Científicas De Investigación
9,10-Dibromo-3,6-di-tert-butylphenanthrene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 9,10-Dibromo-3,6-di-tert-butylphenanthrene involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atoms at the 9 and 10 positions make the compound highly reactive towards nucleophiles, facilitating substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
3,6-Di-tert-butylphenanthrene: Lacks the bromine atoms, making it less reactive in substitution reactions.
9,10-Dibromophenanthrene: Does not have the tert-butyl groups, resulting in different steric and electronic properties.
Uniqueness: 9,10-Dibromo-3,6-di-tert-butylphenanthrene is unique due to the combination of bromine atoms and tert-butyl groups, which confer distinct reactivity and stability characteristics. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C22H24Br2 |
|---|---|
Peso molecular |
448.2 g/mol |
Nombre IUPAC |
9,10-dibromo-3,6-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H24Br2/c1-21(2,3)13-7-9-15-17(11-13)18-12-14(22(4,5)6)8-10-16(18)20(24)19(15)23/h7-12H,1-6H3 |
Clave InChI |
CWFRBTMLGBQYBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=C(C3=C2C=C(C=C3)C(C)(C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


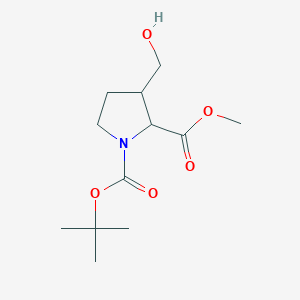
![(10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14786266.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 5-bromo-2,3-dihydro-sodium salt](/img/structure/B14786271.png)
![(10R,13S)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14786274.png)
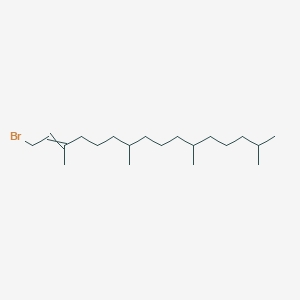
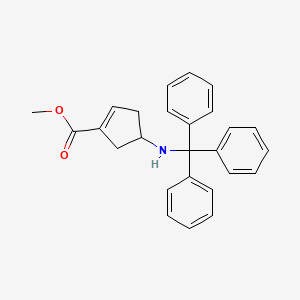
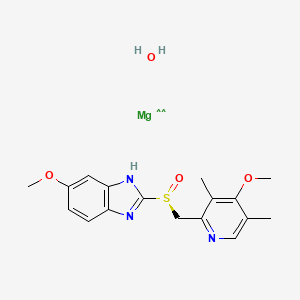
![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
![5-[4-(Trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14786330.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;methanesulfonic acid](/img/structure/B14786331.png)
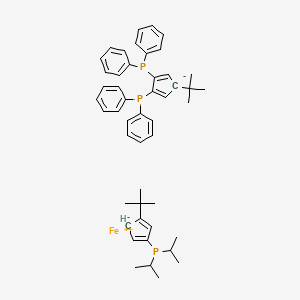

![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
![7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
